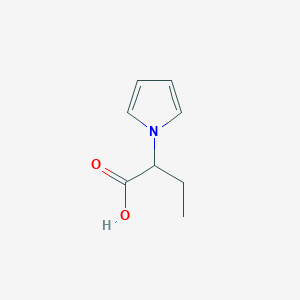

2-(1H-Pyrrol-1-YL)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAAPDYRIGZLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601387 | |

| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63794-75-2 | |

| Record name | 2-(1H-Pyrrol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrrol-1-YL)butanoic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 2-(1H-Pyrrol-1-YL)butanoic acid, a heterocyclic carboxylic acid with significant potential as a scaffold in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related analogues and established chemical principles to detail its structure, physicochemical properties, and a robust synthetic pathway. We present detailed protocols for its synthesis and characterization, underpinned by mechanistic insights. Furthermore, this guide explores the potential therapeutic applications of this compound, grounded in the well-documented biological activities of the pyrrole moiety. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular building block.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in molecules designed to interact with biological targets. Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Compounds incorporating this heterocycle range from the blockbuster cholesterol-lowering drug Atorvastatin to potent anticancer agents like Sunitinib.[4]

The molecule this compound combines this important heterocyclic system with a short-chain carboxylic acid. This structure is of particular interest as it merges the lipophilic, aromatic pyrrole ring with a polar, ionizable carboxylic acid group. This duality makes it an intriguing candidate for fragment-based drug discovery, a building block for more complex molecules, and a functional monomer in polymer science. This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its application in advanced research.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a butanoic acid backbone substituted at the alpha-carbon (C2) with a pyrrole ring linked via its nitrogen atom.

The IUPAC name for this compound is This compound .

Table 1: Calculated and Estimated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | (Calculated) |

| Molecular Weight | 153.18 g/mol | (Calculated) |

| InChI Key | (Predicted) | (Predicted) |

| XLogP3 | ~1.0 - 1.5 | (Estimated from Analogue[5]) |

| Hydrogen Bond Donors | 1 (from -COOH) | (Calculated) |

| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | (Calculated) |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | (Predicted) |

Synthesis and Mechanistic Analysis

A robust and logical synthetic route to this compound involves a two-step process: (1) N-alkylation of pyrrole with an appropriate α-haloester, followed by (2) saponification (base-catalyzed hydrolysis) of the resulting ester. This strategy is preferred because using 2-bromobutanoic acid directly would lead to an acid-base reaction between the carboxylic acid and the base needed to deprotonate pyrrole, inhibiting the desired N-alkylation.

Synthetic Workflow

The proposed synthesis proceeds as follows:

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

2-(1H-Pyrrol-1-YL)butanoic acid chemical and physical properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential applications of 2-(1H-Pyrrol-1-YL)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. It details a robust synthetic protocol, offers an in-depth analysis of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and explores the toxicological and biological significance of this N-substituted pyrrole derivative. The guide aims to serve as a foundational resource for the scientific community, fostering further investigation into this promising molecule.

Introduction: The Significance of N-Substituted Pyrrole Carboxylic Acids

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of substituents onto the pyrrole nitrogen, particularly those containing a carboxylic acid moiety, can significantly modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

This compound, a derivative of the ubiquitous pyrrole, presents an intriguing scaffold for chemical exploration. The combination of the aromatic pyrrole ring and the chiral center in the butanoic acid side chain offers a unique three-dimensional structure with potential for specific biological interactions. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide aims to consolidate the known information and provide a predictive framework for the properties and behavior of this compound, thereby stimulating further research and application development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its application in research and development. The following section details the known and predicted properties of this compound.

Structural and General Properties

The fundamental structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 63794-75-2 | [4] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Canonical SMILES | CCC(C(=O)O)N1C=CC=C1 | [4] |

| InChI | InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11) | [4] |

| Appearance | Solid | [4] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution.

| Property | Value | Source |

| Melting Point | 85-87 °C | BLD Pharmatech |

| Boiling Point | Not available (predicted to be >200 °C, may decompose) | N/A |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | N/A |

| pKa | Predicted to be around 4.5-5.0 (for the carboxylic acid proton) | N/A |

Synthesis of this compound

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. A common and effective method for the preparation of this compound is the N-alkylation of pyrrole with a suitable 2-halobutanoic acid derivative, typically an ester to avoid side reactions with the carboxylic acid. The subsequent hydrolysis of the ester yields the desired product.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the N-alkylation of pyrrole with ethyl 2-bromobutanoate, followed by saponification of the resulting ester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)butanoate

-

Materials:

-

Pyrrole (1.0 eq)

-

Ethyl 2-bromobutanoate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure: a. To a solution of pyrrole in anhydrous DMF, add anhydrous potassium carbonate. b. Stir the suspension at room temperature for 30 minutes. c. Add ethyl 2-bromobutanoate dropwise to the reaction mixture. d. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Extract the aqueous mixture with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(1H-pyrrol-1-yl)butanoate.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the pyrrole. Anhydrous conditions are crucial to prevent side reactions. The excess of base ensures complete deprotonation of the pyrrole.

Step 2: Synthesis of this compound

-

Materials:

-

Ethyl 2-(1H-pyrrol-1-yl)butanoate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol/Water (1:1 mixture)

-

Hydrochloric acid (HCl), 1 M

-

-

Procedure: a. Dissolve ethyl 2-(1H-pyrrol-1-yl)butanoate in a 1:1 mixture of ethanol and water. b. Add sodium hydroxide pellets and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC). c. Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. d. A precipitate of this compound should form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices: The saponification is a standard ester hydrolysis procedure. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the sodium hydroxide. Acidification protonates the carboxylate salt to yield the final carboxylic acid.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data, this section provides a detailed prediction and interpretation of the key spectroscopic features of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.[4][5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the butanoic acid side chain.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~6.8 | t | 2H | H-2', H-5' (pyrrole) |

| ~6.2 | t | 2H | H-3', H-4' (pyrrole) |

| ~4.5 | t | 1H | H-2 (methine) |

| ~2.1 | m | 2H | H-3 (methylene) |

| ~0.9 | t | 3H | H-4 (methyl) |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift (10-12 ppm) due to the acidic nature of the proton and hydrogen bonding.[4]

-

Pyrrole Protons (H-2', H-5' and H-3', H-4'): The protons on the pyrrole ring will appear as two triplets due to the symmetry of the unsubstituted ring. The protons adjacent to the nitrogen (H-2' and H-5') will be slightly more downfield than the other two protons (H-3' and H-4').

-

Methine Proton (H-2): The proton on the chiral carbon will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent nitrogen and carbonyl group.

-

Methylene Protons (H-3): These protons will appear as a multiplet, coupled to both the methine and methyl protons.

-

Methyl Protons (H-4): The terminal methyl group will appear as a triplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O (carbonyl) |

| ~120 | C-2', C-5' (pyrrole) |

| ~108 | C-3', C-4' (pyrrole) |

| ~60 | C-2 (methine) |

| ~25 | C-3 (methylene) |

| ~11 | C-4 (methyl) |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5]

-

Pyrrole Carbons (C-2', C-5' and C-3', C-4'): The carbons of the pyrrole ring will appear in the aromatic region, with the carbons adjacent to the nitrogen being more downfield.

-

Methine Carbon (C-2): The chiral carbon will be deshielded by the adjacent nitrogen and carbonyl group.

-

Alkyl Carbons (C-3, C-4): The methylene and methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Spectrum (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (aromatic, pyrrole) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1500, ~1400 | Medium | C=C stretch (pyrrole ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~740 | Strong | C-H out-of-plane bend (pyrrole) |

Interpretation:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[4]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

-

Pyrrole Ring Vibrations: The C-H and C=C stretching vibrations of the pyrrole ring will be observable in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 153, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the butanoic acid chain, resulting in a fragment at m/z = 124.

-

Loss of the carboxyl group (-COOH), leading to a fragment at m/z = 108.

-

Cleavage of the bond between the chiral carbon and the pyrrole ring, resulting in a pyrrole cation at m/z = 67.

-

A base peak corresponding to the pyrrolylmethyl cation [C₅H₆N]⁺ at m/z = 80 is also possible.[7]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(1H-Pyrrol-1-YL)butanoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with compelling, yet uncharacterized, biological activities. 2-(1H-Pyrrol-1-YL)butanoic acid presents such a case, integrating the biologically versatile pyrrole ring with the well-documented pharmacophore of butanoic acid. This technical guide provides a comprehensive framework for elucidating the potential mechanism of action of this compound. Drawing from the established pharmacology of its constituent moieties, we postulate a primary hypothesis centered on histone deacetylase (HDAC) inhibition, a known activity of butanoic acid derivatives. Furthermore, we explore secondary hypotheses related to the multifaceted roles of pyrrole-containing compounds in modulating cellular signaling pathways. This document outlines a structured, multi-pronged experimental strategy designed to systematically investigate these hypotheses, offering researchers a robust roadmap for characterizing the therapeutic potential of this compound.

Introduction: Deconstructing a Hybrid Pharmacophore

The therapeutic potential of a novel chemical entity is often foreshadowed by its structural components. This compound is a synthetic molecule that marries two pharmacologically significant scaffolds: the pyrrole heterocycle and a butanoic acid side chain. Understanding the established biological roles of each component provides a logical foundation for predicting the mechanism of action of the hybrid molecule.

-

The Pyrrole Moiety: A Scaffold of Diverse Bioactivity

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone in numerous natural products and synthetic drugs.[1][2][3][4][5] Its presence is noted in a wide array of clinically approved medications, including atorvastatin (a statin), sunitinib (a kinase inhibitor), and ketorolac (a nonsteroidal anti-inflammatory drug).[2][5] The biological activities attributed to pyrrole-containing compounds are vast and include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][6] This diversity stems from the pyrrole ring's ability to engage in various non-covalent interactions within biological targets, serving as a versatile scaffold for medicinal chemists.[4]

-

The Butanoic Acid Moiety: A Key Player in Epigenetic Regulation

Butanoic acid, also known as butyric acid, is a short-chain fatty acid with well-documented biological effects.[7][8][9] A primary mechanism of action for butyric acid and its derivatives is the inhibition of histone deacetylases (HDACs).[10][11] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[9] This activity has positioned butyric acid derivatives as potential therapeutic agents for cancer and hemoglobinopathies.[9][12]

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

Based on the established role of the butanoic acid moiety, the most direct and testable hypothesis for the mechanism of action of this compound is the inhibition of histone deacetylases. The butanoic acid side chain can mimic the substrate of HDACs, binding to the active site and preventing the deacetylation of histone proteins.

Proposed Signaling Pathway: HDAC Inhibition and Downstream Effects

The proposed pathway initiated by this compound is depicted below. The compound is hypothesized to enter the cell and nucleus, where it inhibits HDAC activity. This leads to an accumulation of acetylated histones, altering gene expression and resulting in downstream cellular effects such as cell cycle arrest and apoptosis.

Secondary Hypotheses: Exploring the Role of the Pyrrole Moiety

While HDAC inhibition is a strong primary hypothesis, the pyrrole ring may confer additional or modulatory biological activities. Pyrrole-containing compounds have been shown to target a variety of cellular proteins, and therefore, secondary mechanisms should be considered.

-

Kinase Inhibition: Many pyrrole-based drugs, such as sunitinib, function as kinase inhibitors.[2] this compound could potentially inhibit the activity of specific kinases involved in cell proliferation and survival signaling pathways.

-

Anti-inflammatory Activity: The pyrrole scaffold is present in several anti-inflammatory agents.[2][5] The compound may modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) or by affecting pro-inflammatory cytokine production.

-

DNA Intercalation: Some pyrrolamides are known to bind to the minor groove of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects.[6]

Experimental Framework for Mechanism of Action Elucidation

A systematic and multi-tiered experimental approach is required to validate the proposed mechanisms of action. The following protocols outline a logical workflow from broad phenotypic screening to specific target engagement.

Experimental Workflow Overview

Detailed Experimental Protocols

Phase 1: Phenotypic Screening - Cell Proliferation and Viability Assays

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT116, A549) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a commercially available cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the number of viable cells.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

-

Phase 2: Primary Hypothesis Validation - In Vitro HDAC Inhibition Assays

-

Objective: To directly measure the inhibitory activity of this compound against purified HDAC enzymes.

-

Methodology:

-

Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. This assay measures the activity of HDACs on a fluorogenic substrate.

-

Enzyme Inhibition: Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with a dilution series of this compound.

-

Substrate Addition: Add the fluorogenic substrate and allow the reaction to proceed.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Determine the IC50 values for the compound against each HDAC isoform.

-

Phase 3: Cellular Target Engagement - Western Blot for Histone Acetylation

-

Objective: To confirm that the compound inhibits HDAC activity within cells, leading to an increase in histone acetylation.

-

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control).

-

Detection and Analysis: Use a chemiluminescent substrate to detect the antibodies and quantify the band intensities to determine the relative levels of histone acetylation.

-

Phase 4: Downstream Cellular Effects - Cell Cycle and Apoptosis Assays

-

Objective: To investigate the downstream consequences of HDAC inhibition on cell cycle progression and apoptosis.

-

Methodology:

-

Cell Cycle Analysis:

-

Treat cells with the compound for 24-48 hours.

-

Fix the cells and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

-

Apoptosis Analysis:

-

Treat cells with the compound for 48-72 hours.

-

Stain cells with Annexin V and PI.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

| Assay | Cell Line / Enzyme | Endpoint | Result (e.g., IC50) |

| Cell Viability | HeLa | IC50 (72h) | Example: 15.2 µM |

| Cell Viability | HCT116 | IC50 (72h) | Example: 21.8 µM |

| HDAC Inhibition | HDAC1 | IC50 | Example: 5.6 µM |

| HDAC Inhibition | HDAC2 | IC50 | Example: 8.1 µM |

Conclusion and Future Directions

This technical guide proposes a logical and experimentally tractable path to elucidate the mechanism of action of this compound. The primary hypothesis of HDAC inhibition, grounded in the compound's chemical structure, provides a strong starting point for investigation. The outlined experimental workflow will not only test this primary hypothesis but also allow for the exploration of secondary mechanisms, providing a comprehensive understanding of the compound's biological activity. The results of these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

References

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Institutes of Health (NIH). [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (NIH). [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]

-

Derivatives of butyric acid as potential anti-neoplastic agents. (n.d.). PubMed. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]

-

Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. (n.d.). ResearchGate. [Link]

-

Butyric acid. (n.d.). Wikipedia. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). ResearchGate. [Link]

-

Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (n.d.). PubMed. [Link]

-

Butanoic Acid + Propanol = ESTER + water. (2020). YouTube. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. [Link]

-

Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. (2018). MDPI. [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

-

Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

-

Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (n.d.). PubMed. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. [Link]

-

butyric acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). National Institutes of Health (NIH). [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. [Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (n.d.). PubMed Central. [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed. [Link]

-

Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). National Institutes of Health (NIH). [Link]

-

2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. (n.d.). PubChem. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyric acid - Wikipedia [en.wikipedia.org]

- 9. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. butyric acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrole-Containing Natural Products: From the Pigments of Life to a New Generation of Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, represents a quintessential building block in nature's molecular arsenal. Its unique electronic and structural properties have made it a "privileged scaffold" for the evolution of molecules central to primary metabolism and specialized secondary metabolites with potent bioactivities. This technical guide provides a comprehensive exploration of the discovery and profound significance of pyrrole-containing compounds. We will journey from the fundamental tetrapyrroles—heme, chlorophyll, and cobalamin—that orchestrate respiration, photosynthesis, and metabolism, to the diverse and complex pyrrole alkaloids and pigments that have become a fertile ground for drug discovery. This document synthesizes field-proven insights into their biosynthesis, biological functions, and the analytical methodologies required for their study, offering a robust resource for professionals in chemical biology and pharmaceutical development.

The Pyrrole Ring: A Privileged Scaffold in Nature's Chemical Inventory

Introduction to the Pyrrole Moiety

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH.[1] Its aromaticity is derived from a sextet of π-electrons, which imparts significant chemical stability and a planar geometry.[2] The nitrogen atom's lone pair participates in the aromatic system, making the ring electron-rich and highly susceptible to electrophilic substitution.[3] This inherent reactivity, combined with its ability to act as a hydrogen bond donor, underpins its versatile role in interacting with biological macromolecules.[3][4]

Historical Perspective: A Journey of Discovery

The story of pyrrole began in 1834 when it was first detected by F. F. Runge as a component of coal tar.[1] It was later isolated from the pyrolysate of bone in 1857.[1] Its name originates from the Greek pyrrhos ("fiery red"), a nod to the vibrant red color it produces when a pinewood sliver moistened with hydrochloric acid is exposed to its vapors.[1] However, the true significance of this scaffold was unveiled through the structural elucidation of nature's most vital pigments, such as the synthesis of pyrrole-containing haemin by Hans Fischer, a feat recognized with a Nobel Prize.[1]

Ubiquity and Fundamental Importance

Pyrrole-containing compounds are not mere chemical curiosities; they are fundamental to life itself. They form the core of porphyrins (heme), chlorins (chlorophyll), and corrins (vitamin B12), molecules indispensable for cellular respiration, photosynthesis, and enzymatic catalysis.[1][5] Beyond these primary metabolites, a vast and structurally diverse array of pyrrole-containing secondary metabolites, including alkaloids and pigments, have been isolated from terrestrial and marine organisms, showcasing a wide spectrum of biological activities.[6]

The Tetrapyrroles: Architects of Core Biological Functions

The most profound role of the pyrrole ring in nature is as a constituent of tetrapyrrolic macrocycles. These molecules, composed of four pyrrole units linked by methine bridges, are synthesized via a conserved and elegant biosynthetic pathway.[7]

Biosynthesis: A Common Pathway to Porphyrins

The biosynthesis of all porphyrins in nature begins with two simple precursors: the amino acid glycine and the citric acid cycle intermediate succinyl-CoA.[8]

Key Biosynthetic Steps:

-

δ-Aminolevulinate (ALA) Synthesis: In animals, the pathway initiates in the mitochondria where ALA synthase, a pyridoxal phosphate-dependent enzyme, catalyzes the condensation of glycine and succinyl-CoA to form ALA.[9]

-

Porphobilinogen (PBG) Formation: In the cytosol, two molecules of ALA are asymmetrically condensed by the enzyme ALA dehydratase to form the first pyrrole unit, porphobilinogen (PBG).[1][9]

-

Tetrapyrrole Assembly: Four molecules of PBG are then sequentially condensed by porphobilinogen deaminase (also known as uroporphyrinogen I synthase) to form a linear tetrapyrrole.

-

Macrocycle Formation and Isomerization: Uroporphyrinogen III synthase catalyzes the cyclization of the linear tetrapyrrole and, crucially, inverts one of the pyrrole units to produce the asymmetric uroporphyrinogen III isomer, the precursor to all biologically functional tetrapyrroles like heme and chlorophyll.[9]

-

Final Modifications: A series of decarboxylations and oxidations convert uroporphyrinogen III into protoporphyrin IX, the final common intermediate.[10]

The pathway culminates with the insertion of a metal ion: ferrous iron (Fe²⁺) for heme, catalyzed by ferrochelatase, or magnesium (Mg²⁺) for chlorophyll.[9]

Caption: The conserved biosynthetic pathway of tetrapyrroles.

Heme, Bile Pigments, and Cellular Signaling

Heme is the iron-containing porphyrin at the heart of hemoglobin, myoglobin, and the cytochromes, serving critical roles in oxygen transport and cellular respiration. The catabolism of heme by heme oxygenase yields the linear tetrapyrrole biliverdin, which is subsequently reduced to bilirubin.[11] These bile pigments, once considered mere waste products, are now recognized as potent antioxidants and signaling molecules.[12][13] Bilirubin exhibits a dual nature; at high concentrations, it is cytotoxic, but at physiological levels, it provides significant cytoprotection against oxidative stress, with inverse associations observed between serum bilirubin levels and cardiovascular disease risk.[11][14]

Chlorophylls and Cobalamin

Chlorophyll, the magnesium-chelated porphyrin derivative, is the cornerstone of photosynthesis, responsible for absorbing light energy. Vitamin B12 (cobalamin) features a corrin ring, a porphyrin-like structure that chelates a cobalt atom, and is synthesized via the same fundamental pathway.[8] It is an essential cofactor for enzymes involved in amino acid metabolism and DNA synthesis.

Pyrrole Alkaloids and Pigments: A Cornucopia of Bioactivity

Beyond the tetrapyrroles, nature has evolved a vast diversity of pyrrole-containing secondary metabolites, particularly in marine organisms and bacteria, which exhibit a wide range of potent biological activities.[6]

Prodigiosins: Tripyrrolic Red Pigments

Prodigiosin and its analogs are a family of tripyrrole red pigments produced by bacteria such as Serratia marcescens.[15][16] These alkaloids are renowned for their broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties.[15][17] Prodigiosin is known to induce apoptosis in various cancer cell lines, making it a promising lead for oncological drug development.[16]

Marine Pyrrole Alkaloids

The marine environment is a rich source of structurally unique and biologically active pyrrole alkaloids.[6] These compounds are often halogenated, a modification that can significantly enhance their bioactivity.[18] Examples include the lamellarins, which are 3,4-diarylated pyrroles with cytotoxic and HIF-1 inhibitory activity, and the marinopyrroles, which show potent anti-MRSA activity.[18][19]

| Compound Family | Representative Compound | Natural Source | Primary Biological Activity | Reference |

| Prodigiosins | Prodigiosin | Serratia marcescens (bacterium) | Anticancer, Immunosuppressive, Antimicrobial | [15][16] |

| Lamellarins | Lamellarin O | Marine Ascidians | Cytotoxic, HIF-1 Inhibition | [19] |

| Agelastatins | (-)-Agelastatin A | Agelas sponge | Potent Anticancer | |

| Marinopyrroles | Marinopyrrole A | Streptomyces sp. (marine bacterium) | Anti-MRSA (Antibacterial) | [18] |

| Tambjamines | Tambjamine YP1 | Marine Bryozoans, Nudibranchs | Antimicrobial, Ichthyodeterrent |

Field-Proven Methodologies for Analysis

Extraction and Isolation: A Case Study on Prodigiosin

The isolation of pyrrole-containing natural products is a critical first step for structural elucidation and bioactivity screening. The choice of extraction methodology is dictated by the compound's physicochemical properties, such as polarity and stability.

Causality in Protocol Design: Prodigiosin is a highly hydrophobic pigment.[15] Therefore, the extraction protocol leverages organic solvents to efficiently remove it from the aqueous cellular environment. The use of acidified ethanol serves a dual purpose: the ethanol disrupts cell membranes and solubilizes the pigment, while the acidic pH protonates the pyrrole nitrogens, enhancing the stability and solubility of the pigment in the polar solvent. Subsequent purification steps like liquid-liquid extraction and chromatography exploit subtle differences in polarity to separate the target compound from other cellular lipids and metabolites.

Detailed Protocol: Extraction of Prodigiosin from Serratia marcescens

-

Cultivation: Inoculate Serratia marcescens in a suitable liquid medium (e.g., nutrient broth) and incubate at 28-30°C for 48-72 hours with shaking until a deep red culture is observed.

-

Cell Harvesting: Transfer the culture to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet the bacterial cells.[17] Discard the supernatant.

-

Cell Lysis and Extraction: Resuspend the cell pellet in acidified ethanol (e.g., ethanol containing 4% 1M HCl). Vortex vigorously for 5-10 minutes to ensure complete cell lysis and extraction of the pigment. The solution should turn a clear, deep red.

-

Clarification: Centrifuge the ethanolic extract at 10,000 rpm for 10 minutes to pellet cell debris. Carefully decant the red supernatant into a clean flask.

-

Solvent Partitioning (Optional): Transfer the supernatant to a separatory funnel. Add an equal volume of a non-polar solvent like chloroform or ethyl acetate and an equal volume of water. Shake gently and allow the layers to separate. The prodigiosin will partition into the organic layer. Collect the organic phase.

-

Solvent Evaporation: Evaporate the organic solvent from the extract using a rotary evaporator under reduced pressure to yield the crude prodigiosin pigment.

-

Purification: The crude extract can be further purified using column chromatography (e.g., silica gel) with a gradient of non-polar to polar solvents (e.g., hexane:ethyl acetate) to yield pure prodigiosin.

Caption: Experimental workflow for prodigiosin extraction.

Structural Elucidation

A self-validating system for structural elucidation relies on the orthogonal application of multiple analytical techniques:

-

UV-Visible Spectroscopy: Provides initial evidence of the chromophore. Prodigiosin, for instance, has a characteristic absorption maximum around 535 nm.

-

Mass Spectrometry (MS): Determines the precise molecular weight and elemental formula, offering clues to the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): Provides the definitive connectivity of atoms, allowing for the unambiguous assignment of the chemical structure.

Significance in Drug Discovery and Development

The pyrrole scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved drugs and serving as a template for the development of new therapeutic agents.[2][19][20]

The Pyrrole Scaffold in Approved Drugs

The versatility of the pyrrole ring is evident in the range of blockbuster drugs that incorporate it. Its ability to modulate properties like lipophilicity and engage in specific receptor interactions makes it an invaluable component in drug design.[2][4]

| Drug Name | Therapeutic Class | Mechanism of Action (Molecular Target) | Reference |

| Atorvastatin (Lipitor) | Antilipidemic | HMG-CoA Reductase Inhibitor | [20] |

| Sunitinib (Sutent) | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor | [4] |

| Ketorolac | NSAID | Cyclooxygenase (COX) Inhibitor | [20] |

| Tolmetin | NSAID | Cyclooxygenase (COX) Inhibitor |

Pyrrole Derivatives as Leads for Future Therapeutics

The rich chemical diversity of natural pyrrole compounds provides a continuous stream of lead molecules for drug development.[21][22]

-

Antibacterial Agents: Pyrrolamides have been developed as potent inhibitors of DNA gyrase, a crucial bacterial enzyme.[2] Other pyrrole derivatives have been identified as efflux pump inhibitors, which can reverse antibiotic resistance in multidrug-resistant bacteria.[23]

-

Anticancer Agents: Synthetic analogs inspired by marine pyrrole alkaloids are being explored as inhibitors of key cancer-related targets, including receptor tyrosine kinases and hypoxia-inducible factor 1 (HIF-1).[19][20] Structure-activity relationship (SAR) studies are essential in optimizing these leads to improve potency and drug-like properties.[20]

Conclusion and Future Outlook

From their fundamental roles in metabolism to their potential as next-generation pharmaceuticals, pyrrole-containing compounds represent one of the most significant and versatile classes of natural products. The journey from their initial discovery in industrial byproducts to the elucidation of their central role in the "pigments of life" is a testament to the power of chemical and biological research. The vast, untapped diversity of pyrrole alkaloids in nature, particularly in unique ecological niches like the marine environment, promises a continuing source of novel chemical scaffolds. Future research, combining advanced analytical techniques, synthetic chemistry, and molecular biology, will undoubtedly unlock new applications for these remarkable molecules, addressing critical challenges in medicine and human health.

References

-

Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS Source: Arkivoc URL: [Link]

-

Title: Marine Pyrrole Alkaloids Source: PubMed Central (PMC) URL: [Link]

-

Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: PubMed Central (PMC) URL: [Link]

-

Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives Source: Rev. Soc. Quím. Méx URL: [Link]

-

Title: Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development Source: LinkedIn URL: [Link]

-

Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

-

Title: Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines Source: ACS Publications URL: [Link]

-

Title: Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: ResearchGate URL: [Link]

-

Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: The role of bile pigments in health and disease: effects on cell signaling, cytotoxicity and cytoprotection Source: Frontiers Research Topic URL: [Link]

-

Title: Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020) Source: CORE URL: [Link]

-

Title: (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL: [Link]

-

Title: Prodigiosin: a promising biomolecule with many potential biomedical applications Source: PubMed Central (PMC) URL: [Link]

-

Title: Heme and Chlorophyll Biosynthesis Source: Oxford Learning Link URL: [Link]

-

Title: THE BIOSYNTHESIS OF PORPHYRINS Source: NCBI Bookshelf URL: [Link]

-

Title: Bile Production - Constituents Source: TeachMePhysiology URL: [Link]

-

Title: Redalyc.Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives Source: Redalyc URL: [Link]

-

Title: Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 Source: MDPI URL: [Link]

-

Title: Overproduction and biological activity of prodigiosin-like pigments from recombinant fusant of endophytic marine Streptomyces species Source: ResearchGate URL: [Link]

-

Title: Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential Source: PubMed Central (PMC) URL: [Link]

-

Title: PORPHYRIN AND HEME METABOLISM Source: CMB-UNITO URL: [Link]

-

Title: The Role of Bile Pigments in Health and Disease: Effects on Cell Signaling, Cytotoxicity, and Cytoprotection Source: ResearchGate URL: [Link]

-

Title: DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION Source: University of Baghdad Digital Repository URL: [Link]

-

Title: Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids Source: PubMed Central (PMC) URL: [Link]

-

Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: PubMed Central (PMC) URL: [Link]

-

Title: Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities Source: MDPI URL: [Link]

-

Title: Marine Pyrrole Alkaloids Source: Semantic Scholar URL: [Link]

-

Title: DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION Source: Iraqi Journal of Agricultural Sciences URL: [Link]

-

Title: Bile pigment – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Porphyrin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: (PDF) The biosynthesis of porphyrins, chlorophylls, and vitamin B12 Source: ResearchGate URL: [Link]

-

Title: Production and Characterization of Biologically Important Red Pigment (PRODIGIOSIN) Produced by Serratia marcescens. Source: IJFMR URL: [Link]

-

Title: Bile Pigments in Pulmonary and Vascular Disease Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

- 6. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Porphyrin - Wikipedia [en.wikipedia.org]

- 8. THE BIOSYNTHESIS OF PORPHYRINS - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Bile Pigments in Pulmonary and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. minarjournal.com [minarjournal.com]

- 17. ijfmr.com [ijfmr.com]

- 18. mdpi.com [mdpi.com]

- 19. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scitechnol.com [scitechnol.com]

- 21. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(1H-Pyrrol-1-YL)butanoic Acid: Structure Elucidation for Drug Development Professionals

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(1H-pyrrol-1-yl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its synthesis, purification, and application in medicinal chemistry.

Introduction

This compound, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , is a heterocyclic compound incorporating a pyrrole ring and a butanoic acid moiety.[1][2] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The carboxylic acid group provides a handle for further chemical modification and influences the compound's pharmacokinetic properties. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development pipeline. This guide will detail the expected spectroscopic characteristics of this compound, providing a baseline for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the protons of the pyrrole ring and the butanoic acid side chain. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, a characteristic chemical shift for carboxylic acid protons.[4][5]

The protons on the pyrrole ring are anticipated to appear as two distinct multiplets. The protons at the 2 and 5 positions (α to the nitrogen) will be in a similar chemical environment, as will the protons at the 3 and 4 positions (β to the nitrogen). Due to the electron-withdrawing nature of the nitrogen atom, the α-protons are expected to be deshielded and resonate at a lower field (around 6.7 ppm) compared to the β-protons (around 6.1 ppm).

The butanoic acid side chain will exhibit three distinct signals. The methine proton (CH) alpha to the carboxylic acid and the nitrogen atom will be the most deshielded of the aliphatic protons, likely appearing as a triplet around 4.5-5.0 ppm. The adjacent methylene protons (CH₂) will resonate as a multiplet around 2.0-2.5 ppm, and the terminal methyl protons (CH₃) will appear as a triplet at the most upfield region, around 0.9-1.2 ppm.[6][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~6.7 | Triplet | 2H | Pyrrole H-2, H-5 |

| ~6.1 | Triplet | 2H | Pyrrole H-3, H-4 |

| ~4.8 | Triplet | 1H | -CH(N)COOH |

| ~2.2 | Multiplet | 2H | -CH₂CH₃ |

| ~1.0 | Triplet | 3H | -CH₂CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 170-180 ppm.[4][8] The carbons of the pyrrole ring will resonate in the aromatic region, with the α-carbons (C2, C5) appearing at a lower field (around 120 ppm) than the β-carbons (C3, C4) (around 110 ppm).

In the aliphatic region, the methine carbon attached to the nitrogen and the carboxyl group will be observed around 55-65 ppm. The methylene carbon will appear around 25-35 ppm, and the terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.[8][9]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~120 | Pyrrole C-2, C-5 |

| ~110 | Pyrrole C-3, C-4 |

| ~60 | -CH(N)COOH |

| ~30 | -CH₂CH₃ |

| ~12 | -CH₂CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher frequency ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrrole ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][10] A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group will be observed around 1700-1725 cm⁻¹.[11][12]

The C-H stretching vibrations of the pyrrole ring and the aliphatic side chain will appear around 2850-3100 cm⁻¹. The C-N stretching of the pyrrole ring is expected to show a band in the 1300-1400 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bands that is unique to the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2850-3100 | Medium | C-H stretch (Aromatic and Aliphatic) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1500 | Medium | C=C stretch (Pyrrole) |

| 1300-1400 | Medium | C-N stretch (Pyrrole) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 153.

The fragmentation pattern will be influenced by the stability of the resulting fragments. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 108.[4][13] Another likely fragmentation is the loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z 124. The pyrrole ring itself is relatively stable and its characteristic fragmentation pattern may also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Assignment |

| 153 | [M]⁺ (Molecular Ion) |

| 108 | [M - COOH]⁺ |

| 124 | [M - CH₂CH₃]⁺ |

| 81 | [C₄H₄N-CH₂]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition Parameters:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

Optimize the ionization source parameters to achieve good sensitivity for the molecular ion.

-

Molecular Structure and Fragmentation Pathway

The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Proposed ESI-MS fragmentation of the parent molecule.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and verification of this compound. The predicted spectroscopic data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this and related compounds. Adherence to rigorous spectroscopic characterization ensures the quality and integrity of materials used in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. Retrieved from [Link]

-

PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

-

AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

PubChem. (n.d.). 2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butyric acid. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

Sources

- 1. This compound | 63794-75-2 [sigmaaldrich.com]

- 2. This compound AldrichCPR 63794-75-2 [sigmaaldrich.com]

- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. hmdb.ca [hmdb.ca]

- 10. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 13. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Molecular weight and formula of 2-(1H-Pyrrol-1-YL)butanoic acid

An In-depth Technical Guide to 2-(1H-Pyrrol-1-yl)butanoic Acid

Executive Summary:

This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid of interest to researchers and professionals in drug development and medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1] This document details the fundamental physicochemical properties, outlines a robust synthetic pathway, and discusses the expected spectroscopic characteristics of the title compound. By presenting this molecule as a versatile chemical building block, this guide aims to equip scientists with the foundational knowledge required for its synthesis, characterization, and potential application in the design of novel therapeutic agents.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The incorporation of a pyrrole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3]

Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The compound this compound combines this privileged pyrrole scaffold with a butanoic acid side chain. This structure is of particular interest as it presents two key features for drug design:

-

A Lipophilic Heterocyclic Core: The pyrrole ring provides a non-polar, aromatic core that can participate in hydrophobic and π-stacking interactions within biological targets.

-

A Functional "Handle": The carboxylic acid group offers a reactive site for further chemical modification, such as amide bond formation, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed examination of this valuable chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| CAS Number | 63794-75-2 | [6] |

| Appearance | Solid (predicted) | [6] |

| InChI Key | BAAAPDYRIGZLBL-UHFFFAOYSA-N | [6] |

| SMILES | CCC(C(O)=O)n1cccc1 | [6] |

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D Structure of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a robust and logical pathway can be designed based on well-established N-alkylation reactions of pyrrole. The proposed method involves the reaction of pyrrole with an appropriate α-halo butanoic acid derivative.

Proposed Synthetic Workflow

The synthesis proceeds via the N-alkylation of pyrrole with ethyl 2-bromobutanoate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This two-step approach is generally preferred as the ester derivative is often more stable and easier to handle than the corresponding halo-acid.

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl 2-bromobutanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. c. Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the pyrrolide anion. f. Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromobutanoate (1.05 equivalents) in anhydrous THF dropwise. g. Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Saponification (Ester Hydrolysis): a. Upon completion of the N-alkylation, quench the reaction carefully by the slow addition of water. b. Add a solution of NaOH (2.0 equivalents) in a 1:1 mixture of ethanol and water. c. Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester intermediate. d. Cool the mixture to room temperature and remove the organic solvents (THF, ethanol) under reduced pressure.

-

Workup and Isolation: a. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities. b. Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 by the slow addition of 2M HCl. The product should precipitate as a solid or oil. c. Extract the acidified aqueous layer three times with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield a pure crystalline solid.

-

Column Chromatography: If the product is an oil or an impure solid, it can be purified using silica gel column chromatography with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

Spectroscopic Characterization

Definitive structural confirmation of the synthesized compound requires spectroscopic analysis. Based on the known spectral properties of pyrroles and carboxylic acids, the following characteristics are predicted.[7]

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | δ 10.0 - 12.0 ppm (broad singlet) | Highly deshielded acidic proton, often broad due to hydrogen bonding.[7] |

| Pyrrole Protons (α-H) | δ ~6.7 ppm (triplet) | Protons adjacent to the nitrogen atom. | |

| Pyrrole Protons (β-H) | δ ~6.1 ppm (triplet) | Protons beta to the nitrogen atom. | |

| Methine Proton (-CH-) | δ ~4.5 ppm (triplet) | Alpha-proton on the butanoic acid chain, adjacent to the pyrrole nitrogen and the carbonyl group. | |

| Methylene Protons (-CH₂-) | δ ~2.0 ppm (multiplet) | Methylene group of the ethyl side chain. | |

| Methyl Protons (-CH₃) | δ ~0.9 ppm (triplet) | Terminal methyl group of the ethyl side chain. | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | δ 170 - 180 ppm | Characteristic shift for a carboxylic acid carbonyl carbon.[7] |

| Pyrrole Carbons (α-C) | δ ~120 ppm | Carbons adjacent to the nitrogen atom. | |

| Pyrrole Carbons (β-C) | δ ~108 ppm | Carbons beta to the nitrogen atom. | |

| Methine Carbon (-CH-) | δ ~55-60 ppm | Alpha-carbon of the butanoic acid chain. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) | Very broad band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7] |

| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ (strong) | Strong absorption for the carbonyl group of the carboxylic acid.[7] | |

| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 cm⁻¹ | Aromatic C-H from the pyrrole ring and aliphatic C-H from the butanoic acid chain. |

Applications in Drug Discovery and Future Directions

This compound is a promising scaffold for medicinal chemistry programs. The pyrrolidine ring, the saturated analog of pyrrole, is found in 37 FDA-approved drugs, highlighting the value of this five-membered nitrogen heterocycle.[1] The aromatic pyrrole core itself is a key component of numerous bioactive molecules.[2]

Potential as a Building Block: The primary utility of this compound is as a versatile starting material or fragment for the synthesis of more complex molecules. The carboxylic acid functionality allows for straightforward coupling reactions (e.g., with amines to form amides) to explore a wide chemical space. This makes it an ideal candidate for:

-

Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight (153.18 g/mol ) fits the criteria for a molecular fragment.

-

Combinatorial Chemistry: It can be used as a scaffold in the rapid, parallel synthesis of compound libraries to screen for biological activity.[2]

Future Research: While the potential is clear, specific biological data for this compound is lacking. Future research should focus on:

-

Synthesis and Screening: Synthesizing a library of derivatives (e.g., amides, esters) and screening them against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

-

Bioisosteric Replacement: Using the this compound moiety as a bioisostere for other known pharmacophores in existing drug molecules to potentially improve efficacy or ADMET properties.

-

Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of new derivatives.

Conclusion